molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

Cat. No. B122299
M. Wt: 166.26 g/mol
InChI Key: KRZRTBOGNYILKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene, also known as MBOB, is a bicyclic compound that has been the subject of scientific research due to its unique chemical properties. The compound has a molecular weight of 142.22 g/mol and a chemical formula of C9H14O. MBOB is synthesized through a multistep process that involves the use of various reagents and catalysts.

Mechanism Of Action

The mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood. However, studies have suggested that the compound may interact with cellular membranes and alter their properties. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have a high affinity for lipid bilayers and may induce changes in membrane fluidity and permeability. The compound has also been shown to interact with proteins and enzymes, although the specific targets of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene are not known.

Biochemical And Physiological Effects

Studies have shown that 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has a range of biochemical and physiological effects. The compound has been found to have antioxidant properties and may protect cells from oxidative stress. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has also been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines. In addition, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have antiproliferative effects and may inhibit the growth of cancer cells. However, the specific mechanisms underlying these effects are not well understood.

Advantages And Limitations For Lab Experiments

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is also relatively inexpensive compared to other bicyclic compounds. However, there are also limitations to the use of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene in lab experiments. The compound has low solubility in water and may require the use of organic solvents for certain experiments. In addition, the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood, which may limit its use in certain applications.

Future Directions

There are several future directions for 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene research. One area of interest is the development of new synthetic methods for the compound. Researchers are also investigating the potential of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene as a drug delivery system and as a scaffold for the design of novel therapeutics. In addition, studies are being conducted to better understand the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene and its potential applications in the fields of materials science and organic synthesis.

Synthesis Methods

The synthesis of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene involves a multistep process that starts with the reaction of 2-methyl-2-butene with paraformaldehyde and acetic acid to form 2-methyl-5-(prop-2-en-1-yl)-1,3-dioxane. This intermediate is then treated with a Lewis acid catalyst, such as boron trifluoride etherate, to form 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene. The yield of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene can be improved by using a solvent system that includes a polar aprotic solvent, such as dimethyl sulfoxide, and a nonpolar solvent, such as hexane.

Scientific Research Applications

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been the subject of scientific research due to its unique chemical properties. The compound has been found to have potential applications in the fields of organic synthesis, materials science, and medicinal chemistry. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been used as a starting material for the synthesis of other bicyclic compounds, such as 2-methylene-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene. The compound has also been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a drug delivery system and as a scaffold for the design of novel therapeutics.

properties

CAS RN

152562-66-8

Product Name

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3

InChI Key

KRZRTBOGNYILKU-UHFFFAOYSA-N

SMILES

CC1=CCC2(CC1CO2)C(C)C

Canonical SMILES

CC1=CCC2(CC1CO2)C(C)C

synonyms

6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.